Edudiol
Overview
Description
Edudiol is a member of the class of pterocarpans, specifically (6aR,11aR)-pterocarpan substituted by hydroxy groups at positions 3 and 9, a methoxy group at position 1, and a prenyl group at position 2. It has been isolated from the roots of Glycyrrhiza uralensis . The molecular formula of this compound is C21H22O5, and it has a molecular weight of 354.40 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Edudiol can be synthesized through various organic reactions. One common method involves the use of supercritical carbon dioxide extraction with ethanol as a modifier from the dried and ground roots of Glycyrrhiza uralensis . The synthetic route typically involves the following steps:
- Extraction of the plant material using supercritical carbon dioxide.
- Purification of the extract to isolate this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale extraction processes using supercritical fluid extraction techniques. This method is preferred due to its efficiency and ability to produce high-purity compounds .
Chemical Reactions Analysis
Types of Reactions: Edudiol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or other reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced forms of this compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Edudiol has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other pterocarpan derivatives.
Biology: Studied for its role as a plant metabolite and its effects on plant physiology.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of Edudiol involves its interaction with various molecular targets and pathways. It is known to exert its effects through:
Antioxidant Activity: this compound scavenges free radicals and reduces oxidative stress.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes.
Molecular Targets: this compound targets enzymes involved in oxidative stress and inflammation pathways.
Comparison with Similar Compounds
Edudiol is unique among pterocarpans due to its specific substitution pattern. Similar compounds include:
Maackiain: Another pterocarpan with different substitution patterns.
Medicarpin: A pterocarpan with distinct biological activities.
Glyceollin: A pterocarpan with unique structural features.
This compound stands out due to its specific hydroxy, methoxy, and prenyl substitutions, which contribute to its unique chemical and biological properties.
Biological Activity
Edudiol, a pterocarpan compound, has garnered attention for its diverse biological activities. Isolated primarily from the roots of Glycyrrhiza uralensis, this compound exhibits significant potential in various fields, including medicine and pharmacology. This article explores the biological activity of this compound, detailing its mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
This compound is characterized by its unique chemical structure, which includes hydroxy groups at positions 3 and 9, a methoxy group at position 1, and a prenyl group at position 2. This specific substitution pattern contributes to its distinct biological properties.
Property | Details |
---|---|
Chemical Formula | C₁₄H₁₄O₃ |
Molecular Weight | 230.26 g/mol |
CAS Number | 63343-94-2 |
Source | Roots of Glycyrrhiza uralensis |
This compound's biological activity can be attributed to several mechanisms:
- Antioxidant Activity : this compound scavenges free radicals and reduces oxidative stress, thereby protecting cells from damage.
- Anti-inflammatory Activity : It inhibits the production of pro-inflammatory cytokines and enzymes, contributing to its anti-inflammatory effects.
- Molecular Targets : this compound interacts with various enzymes involved in oxidative stress and inflammation pathways, enhancing its therapeutic potential.
Research Findings
Recent studies have highlighted this compound's various biological activities:
- Antioxidant Activity : In vitro studies demonstrated that this compound effectively reduced oxidative stress markers in cellular models. The compound showed a significant increase in cell viability under oxidative stress conditions compared to control groups .
- Anti-inflammatory Effects : Research indicated that this compound significantly decreased the levels of inflammatory markers such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its potential use in treating inflammatory diseases .
- Antimicrobial Properties : Preliminary studies have shown that this compound exhibits antimicrobial activity against various bacterial strains, indicating its potential as a natural antimicrobial agent .
Case Study 1: Antioxidant Effects in Diabetic Models
A study investigated the effects of this compound on diabetic rats. The administration of this compound resulted in a notable reduction in blood glucose levels and improved antioxidant status, evidenced by decreased malondialdehyde (MDA) levels and increased superoxide dismutase (SOD) activity .
Case Study 2: Anti-inflammatory Activity
In a controlled experiment involving human monocytes, this compound was found to significantly suppress the production of pro-inflammatory cytokines when exposed to inflammatory stimuli. The results suggest that this compound could be beneficial in managing chronic inflammatory conditions such as rheumatoid arthritis .
Comparative Analysis with Similar Compounds
This compound's biological activities can be compared with other pterocarpans like Maackiain and Medicarpin. While all these compounds exhibit antioxidant and anti-inflammatory properties, this compound's unique substitution pattern enhances its efficacy:
Compound | Antioxidant Activity | Anti-inflammatory Activity | Source |
---|---|---|---|
This compound | High | Significant | Glycyrrhiza uralensis |
Maackiain | Moderate | Moderate | Various Fabaceae species |
Medicarpin | Moderate | Low | Various Fabaceae species |
Properties
IUPAC Name |
(6aR,11aR)-1-methoxy-2-(3-methylbut-2-enyl)-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene-3,9-diol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O5/c1-11(2)4-6-14-16(23)9-18-19(20(14)24-3)21-15(10-25-18)13-7-5-12(22)8-17(13)26-21/h4-5,7-9,15,21-23H,6,10H2,1-3H3/t15-,21+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCBAFFVITJAXJE-YCRPNKLZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C2=C(C=C1O)OCC3C2OC4=C3C=CC(=C4)O)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=C(C2=C(C=C1O)OC[C@@H]3[C@H]2OC4=C3C=CC(=C4)O)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63343-94-2 | |
Record name | Edudiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063343942 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | EDUDIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5BY9UB2VK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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